molecular formula C17H14N2O2 B304642 (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 68430-93-3

(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B304642
CAS RN: 68430-93-3
M. Wt: 278.3 g/mol
InChI Key: VYXJMOPDZFQVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HMP has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities.

Mechanism of Action

The exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to possess various biochemical and physiological effects. For example, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is its relatively low toxicity. (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to have a low acute toxicity and is generally well-tolerated in animal models. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is the lack of information on its long-term toxicity and potential side effects.

Future Directions

There are several future directions for research on (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone. One possible direction is to investigate the potential of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer properties of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in different types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone and identifying potential drug targets.

Synthesis Methods

The synthesis of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can be achieved through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. The final product, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, is obtained after purification through recrystallization.

Scientific Research Applications

(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in a rat model of acute lung injury. The results showed that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone significantly reduced lung inflammation and oxidative stress. Another study reported that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone inhibited the growth of human breast cancer cells in vitro and in vivo. Furthermore, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to possess anti-diabetic activity by improving glucose tolerance and insulin sensitivity in diabetic mice.

properties

CAS RN

68430-93-3

Product Name

(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

(2-hydroxy-5-methylphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C17H14N2O2/c1-12-7-8-16(20)15(9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3

InChI Key

VYXJMOPDZFQVSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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